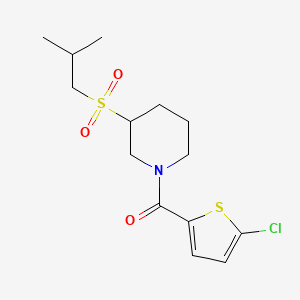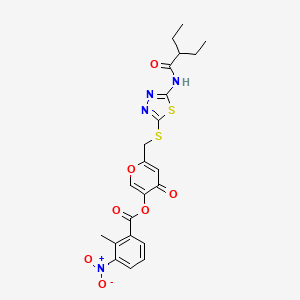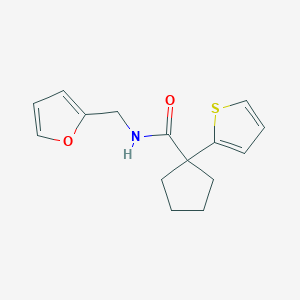
1-(5-Chlorothiophene-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chlorothiophene-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a piperidine derivative and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization Techniques
The synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones involve reactions of chlorobenzo[b]thiophene carbonyl chloride with alkyl-aminopropanamides, highlighting methods for preparing carboxamides and derivatives through base-catalysed ring closure reactions. These techniques point towards potential applications in the development of novel chemical entities with specific structural features (Sedlák et al., 2008).
The use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride demonstrates a potent combination of reagents for the conversion of thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This approach offers insights into the synthesis of complex glycosides, which can be valuable in medicinal chemistry and drug design (Crich & Smith, 2001).
Research into acylation of fulleropyrrolidine and synthesis of its multifullerene derivatives showcases advanced methodologies for functionalizing fullerenes, indicating the compound's versatility in material science and nanotechnology applications (Zhang et al., 2002).
Potential Applications Beyond Basic Research
The development of novel nanomagnetic reusable catalysts for the efficient synthesis of dihydroquinazolin-ones and polyhydroquinolines, using piperidine-4-carboxylic acid functionalized nanoparticles, illustrates the compound's utility in catalysis and green chemistry. Such catalysts offer environmentally friendly alternatives for chemical synthesis with easy recovery and reuse of the catalyst (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine highlights the compound's role in creating new molecules with potential biological activities. This work contributes to the search for new therapeutic agents, particularly those with enzyme inhibitory properties (Khalid et al., 2013).
Safety And Hazards
“Methyl-5-chlorothiophene-2-carboxylate” has a boiling point of 226 °C, a melting point of 18 °C, and a flash point of 97 °C1. Please note that while this information might provide some insight, it may not directly apply to “1-(5-Chlorothiophene-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine”.
Orientations Futures
The compound “Methyl-5-chlorothiophene-2-carboxylate” has been mentioned in several patents and scientific literature1. This suggests that it might be of interest in various fields of research and could potentially have applications in the development of new compounds or drugs. However, without specific studies on “1-(5-Chlorothiophene-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine”, it’s difficult to predict its future directions.
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S2/c1-10(2)9-21(18,19)11-4-3-7-16(8-11)14(17)12-5-6-13(15)20-12/h5-6,10-11H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOSNRUBYROCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothiophene-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)
![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)

![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)







![N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469665.png)